beta-Benzalbutyramide
Descripción general
Descripción
La benzalmida es un compuesto orgánico que pertenece a la clase de las amidas. Se deriva del ácido benzoico y se caracteriza por la presencia de un anillo de benceno unido a un grupo amida. La benzalmida es conocida por sus aplicaciones en diversos campos, incluyendo la química, la biología, la medicina y la industria.
Aplicaciones Científicas De Investigación
La benzalmida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos y como reactivo en reacciones orgánicas.
Medicina: Algunos derivados de la benzalmida se utilizan como neurolépticos y antipsicóticos.
Industria: La benzalmida se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos industriales.
Análisis Bioquímico
Biochemical Properties
Beta-Benzalbutyramide plays a significant role in biochemical reactions, particularly in the inhibition of cholesterol biosynthesis . It interacts with various enzymes and proteins involved in lipid metabolism. For instance, this compound has been shown to inhibit the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis . Additionally, it interacts with other biomolecules such as lipoproteins, influencing their structure and function.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the expression of genes involved in lipid metabolism and cholesterol biosynthesis . It also impacts cell signaling pathways related to lipid homeostasis, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key enzymes and proteins in the lipid metabolism pathway. This compound binds to HMG-CoA reductase, inhibiting its activity and thereby reducing the synthesis of cholesterol . This inhibition leads to a decrease in the levels of mevalonate, a precursor in the cholesterol biosynthesis pathway. Additionally, this compound may interact with other proteins and enzymes involved in lipid transport and metabolism, further influencing cellular lipid levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions In vitro and in vivo studies have shown that this compound can maintain its inhibitory effects on cholesterol biosynthesis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively inhibits cholesterol biosynthesis without causing significant adverse effects . At higher doses, toxic effects such as liver damage and alterations in lipid metabolism have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and cholesterol biosynthesis. It interacts with enzymes such as HMG-CoA reductase and other cofactors involved in the mevalonate pathway . The inhibition of HMG-CoA reductase by this compound leads to a decrease in the production of mevalonate and subsequent metabolites, affecting overall metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes and distributed within different cellular compartments . It may interact with lipid transport proteins, influencing its localization and accumulation within cells. The distribution of this compound in tissues is also influenced by its binding to plasma proteins and lipoproteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it interacts with enzymes involved in lipid metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its inhibitory effects on cholesterol biosynthesis and lipid metabolism.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La benzalmida se puede sintetizar a través de varios métodos, incluyendo:
Condensación de Benzoína y Amidación: La condensación de benzoína a partir de benzaldehído seguida de amidación de benzoína se puede llevar a cabo de manera eficiente en condiciones suaves en una celda de electrólisis.
Benzaldehído a Benzamida: Otro método implica la conversión de benzaldehído a ácido benzoico, seguido de la formación de cloruro de benzoílo utilizando cloruro de tionilo.
Métodos de Producción Industrial: La producción industrial de benzalmida normalmente implica síntesis a gran escala utilizando los métodos mencionados anteriormente, con optimizaciones para el rendimiento y la pureza. El uso de la síntesis electroquímica es particularmente favorable por su metodología “verde”, reduciendo la producción de sustancias residuales estequiométricas .
Tipos de Reacciones:
Oxidación y Reducción: La benzalmida puede sufrir reacciones de oxidación y reducción, a menudo facilitadas por métodos electroquímicos.
Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo amida se puede reemplazar por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: El anión superóxido y el oxígeno molecular se utilizan comúnmente en la oxidación de la benzoína a benzamida.
Productos Principales Formados:
Oxidación: La benzamida se forma a partir de la oxidación de la benzoína.
Reducción: La bencilamina se forma a partir de la reducción de la benzamida.
Sustitución: La benzamida se forma a partir de la reacción de sustitución del cloruro de benzoílo con amoníaco.
Mecanismo De Acción
El mecanismo de acción de la benzalmida implica su interacción con dianas moleculares y vías específicas:
Dianas Moleculares: La benzalmida puede interactuar con enzimas y receptores, modulando su actividad.
Vías Involucradas: Puede influir en diversas vías bioquímicas, incluyendo las involucradas en el estrés oxidativo y la inflamación.
Comparación Con Compuestos Similares
La benzalmida se puede comparar con otros compuestos similares, como:
Singularidad de la Benzalmida: La benzalmida es única debido a su estructura química específica y la capacidad de sufrir diversas reacciones químicas en condiciones suaves. Sus aplicaciones en química verde y sus actividades biológicas la convierten en un compuesto valioso en la investigación científica.
Propiedades
IUPAC Name |
3-methyl-4-phenylbut-3-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZGRFYZKWYDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871941 | |
Record name | 3-Methyl-4-phenyl-3-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7236-47-7 | |
Record name | 3-Methyl-4-phenyl-3-butenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7236-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Benzalbutyramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007236477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-phenyl-3-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-phenyl-3-butenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZALAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500AC5XYXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the initial findings regarding the potential therapeutic benefit of beta-Benzalbutyramide?
A: Early research on this compound primarily focused on its potential as a hypocholesterolemic agent. Studies conducted on rats fed a low-protein diet demonstrated that this compound could effectively reduce cholesterol and beta-lipoprotein levels in their blood []. This finding suggested its potential therapeutic use in managing hyperlipidemia. Further investigations explored its efficacy in humans, with one study evaluating its short-term effects on hyperlipidemic patients []. While these initial studies provided promising results, further research is needed to fully elucidate its mechanism of action, long-term effects, and potential applications in clinical practice.
Q2: Were there any comparative studies conducted to assess the efficacy of this compound against existing treatments?
A: Yes, a comparative study was conducted to evaluate the short-term efficacy of this compound against clofibrate, another antihyperlipidemic agent, in treating hyperlipidemic patients []. The findings from this comparative study could offer insights into the potential advantages or disadvantages of this compound compared to existing treatment options.
Q3: What were the main metabolic effects of this compound observed in the research?
A: Research explored the metabolic effects of this compound as a new hypocholesterolemic derivative []. While the specific details of these metabolic effects are not provided in the abstracts, this line of research highlights the importance of understanding the broader physiological impact of the compound beyond its cholesterol-lowering properties.
Q4: Did the research investigate the impact of this compound on cholesterol biosynthesis or metabolism?
A: Although not explicitly stated in the abstracts, the observed reduction in cholesterol and beta-lipoprotein levels in rats [] suggests that this compound might influence cholesterol biosynthesis or metabolism. Further research is needed to determine the precise mechanisms by which this compound exerts its hypocholesterolemic effects. Understanding these mechanisms could pave the way for developing more targeted therapies for hyperlipidemia and related conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.